molecular formula C10H9NO2S B13977073 4-(Phenylmethyl)-2,5-thiazolidinedione CAS No. 16874-98-9

4-(Phenylmethyl)-2,5-thiazolidinedione

Cat. No.: B13977073
CAS No.: 16874-98-9
M. Wt: 207.25 g/mol
InChI Key: CIQVLEHLSFEAEY-UHFFFAOYSA-N
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Description

4-Benzylthiazolidine-2,5-dione is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzylthiazolidine-2,5-dione can be synthesized through various methods. One common approach involves the reaction of benzylamine with mercaptoacetic acid and formaldehyde under acidic conditions. The reaction typically proceeds via a one-pot multicomponent reaction, which is efficient and yields high purity products .

Industrial Production Methods: In industrial settings, the synthesis of 4-Benzylthiazolidine-2,5-dione often employs green chemistry principles to minimize environmental impact. Methods such as electrochemical reduction and nano-catalysis are used to enhance yield and selectivity while reducing the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions: 4-Benzylthiazolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .

Scientific Research Applications

4-Benzylthiazolidine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzylthiazolidine-2,5-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in metabolic and signaling pathways.

    Pathways Involved: It modulates pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

4-Benzylthiazolidine-2,5-dione can be compared with other thiazolidine derivatives:

By understanding the synthesis, reactions, applications, and mechanisms of 4-Benzylthiazolidine-2,5-dione, researchers can further explore its potential in various scientific and industrial fields.

Properties

CAS No.

16874-98-9

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

4-benzyl-1,3-thiazolidine-2,5-dione

InChI

InChI=1S/C10H9NO2S/c12-9-8(11-10(13)14-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,13)

InChI Key

CIQVLEHLSFEAEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)SC(=O)N2

Origin of Product

United States

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